molecular formula C6H10O B3257579 (2S)-hex-5-yn-2-ol CAS No. 292053-78-2

(2S)-hex-5-yn-2-ol

Cat. No.: B3257579
CAS No.: 292053-78-2
M. Wt: 98.14 g/mol
InChI Key: FZUOCMXBAJIQHD-LURJTMIESA-N
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Description

(2S)-hex-5-yn-2-ol is an organic compound with the molecular formula C6H10O It is a secondary alcohol with a triple bond between the fifth and sixth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-hex-5-yn-2-ol can be synthesized through several methods. One common approach involves the enantioselective reduction of hex-5-yn-2-one using chiral catalysts. Another method includes the hydroboration-oxidation of hex-5-yne, followed by enantioselective reduction.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of hex-5-yn-2-one using chiral catalysts under controlled conditions. This method ensures high enantiomeric purity and yield.

Types of Reactions:

    Oxidation: this compound can be oxidized to hex-5-yn-2-one using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to hex-5-yn-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

    Oxidation: Hex-5-yn-2-one.

    Reduction: Hex-5-yn-2-amine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(2S)-hex-5-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.

Mechanism of Action

The mechanism by which (2S)-hex-5-yn-2-ol exerts its effects involves its interaction with specific molecular targets For instance, in biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects

Comparison with Similar Compounds

    (2R)-hex-5-yn-2-ol: The enantiomer of (2S)-hex-5-yn-2-ol, with similar chemical properties but different biological activities.

    Hex-5-yn-2-one: The oxidized form of this compound, used in different synthetic applications.

    Hex-5-yn-2-amine: The reduced form, with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and in the development of enantioselective catalysts.

Properties

IUPAC Name

(2S)-hex-5-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOCMXBAJIQHD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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